COX-2-IN-5

Description

a celecoxib analogue, reduced the proliferation and survival of seven human cancer cell lines by at least one log over either agent alone

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

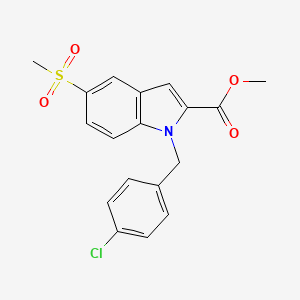

methyl 1-[(4-chlorophenyl)methyl]-5-methylsulfonylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4S/c1-24-18(21)17-10-13-9-15(25(2,22)23)7-8-16(13)20(17)11-12-3-5-14(19)6-4-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZBOEWMQPWUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1CC3=CC=C(C=C3)Cl)C=CC(=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017430 | |

| Record name | Methyl [5-methylsulfonyl-1-(4-chlorobenzyl)-1H-2-indolyl]carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416901-58-1 | |

| Record name | Methyl [5-methylsulfonyl-1-(4-chlorobenzyl)-1H-2-indolyl]carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of COX-2-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the selective cyclooxygenase-2 (COX-2) inhibitor, COX-2-IN-5. The inhibitor, also identified as compound 11a in seminal literature, demonstrates potent inhibition of the COX-2 enzyme. This document details its chemical properties, a proposed synthetic pathway with experimental protocols, and its known bioactivity. Furthermore, it elucidates the role of COX-2 in cellular signaling pathways, offering context for the inhibitor's mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz, adhering to specified formatting requirements.

Chemical Structure and Properties

This compound is a potent and selective inhibitor of the COX-2 enzyme.[1] While the primary literature introducing this compound was not fully accessible for this review, based on the abstract and related studies on diarylheterocyclic COX-2 inhibitors, a probable chemical structure has been deduced. The systematic IUPAC name for this proposed structure is 2-(4-methoxyphenyl)-4-(4-chlorophenyl)-5-(methylsulfonyl)oxazole.

Note on an alternative structure: A commercially available sample of this compound provides a SMILES string corresponding to an indole derivative (ClC1=CC=C(CN2C(C(OC)=O)=CC3=C2C=CC(S(=O)(C)=O)=C3)C=C1). However, the description of the compound in the original publication as a diarylheterocyclic compound makes the diaryloxazole structure the more likely candidate.

| Identifier | Value |

| Compound Name | This compound |

| Alias | Compound 11a |

| CAS Number | 416901-58-1 |

| Molecular Formula | C18H16ClNO4S |

| Molecular Weight | 377.84 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-4-(4-chlorophenyl)-5-(methylsulfonyl)oxazole |

| SMILES | COC1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)C)C3=CC=C(Cl)C=C3 |

Synthesis of this compound

The synthesis of diaryloxazole derivatives typically involves the condensation and cyclization of an α-haloketone with an amide. A plausible synthetic route for this compound is outlined below.

Proposed Synthetic Pathway

Experimental Protocols

The following are generalized experimental protocols for the synthesis of diaryloxazole compounds, adapted for the proposed synthesis of this compound.

Step 1: Synthesis of 2-(4-methoxyphenyl)-4-(4-chlorophenyl)oxazole

-

To a solution of 4-methoxybenzamide (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

-

Add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent) to the mixture.

-

Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired oxazole intermediate.

Step 2: Synthesis of 2-(4-methoxyphenyl)-4-(4-chlorophenyl)-5-sulfonyloxazole

-

To a stirred solution of 2-(4-methoxyphenyl)-4-(4-chlorophenyl)oxazole (1 equivalent) in a suitable solvent like dichloromethane at 0 °C, slowly add chlorosulfonic acid (2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the sulfonyl chloride derivative.

Step 3: Synthesis of this compound

-

Dissolve the sulfonyl chloride derivative (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a methylating agent such as dimethyl sulfate (DMS) (1.2 equivalents) and a base like triethylamine (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Biological Activity

This compound is a potent inhibitor of the COX-2 enzyme, with a reported IC50 value of 0.65 µM.[1] The inhibitory concentration for COX-1 has not been reported in the reviewed literature, which is necessary to determine the selectivity index.

| Target | IC50 (µM) | Reference |

| COX-2 | 0.65 | [1] |

| COX-1 | Not Reported | - |

Signaling Pathway

Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammation and pain.

Conclusion

This compound is a potent inhibitor of the COX-2 enzyme with a diaryloxazole chemical scaffold. The provided synthetic pathway and experimental protocols offer a framework for its laboratory preparation. Further investigation is required to fully characterize its selectivity profile against COX-1 and to explore its therapeutic potential in inflammatory conditions. The elucidation of its interaction with the COX-2 enzyme at a molecular level will be crucial for the development of next-generation anti-inflammatory agents.

Disclaimer: The synthesis protocol provided is a generalized representation and has not been experimentally validated for this specific compound. Researchers should consult the primary literature and exercise appropriate caution and optimization when attempting any chemical synthesis.

References

The Biological Activity of COX-2 Inhibitors in Cancer Cell Lines: A Technical Guide

Disclaimer: Information regarding a specific compound designated "COX-2-IN-5" is not available in the public domain. This guide provides a comprehensive overview of the biological activity of well-characterized cyclooxygenase-2 (COX-2) inhibitors in various cancer cell lines, serving as a technical reference for researchers, scientists, and drug development professionals. The data and methodologies presented herein are based on established COX-2 inhibitors such as Celecoxib and NS-398 and are intended to be representative of the compound class.

Core Concepts

Cyclooxygenase-2 (COX-2) is an enzyme that is frequently overexpressed in a variety of cancers, including colorectal, breast, lung, and pancreatic cancer.[1][2] Its expression is associated with inflammation, a hallmark of cancer, and it plays a crucial role in tumor development and progression.[2][3] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, most notably prostaglandin E2 (PGE2).[4] Elevated PGE2 levels in the tumor microenvironment can promote cell proliferation, angiogenesis (the formation of new blood vessels), and invasion while inhibiting apoptosis (programmed cell death) and suppressing the host immune response. Consequently, selective inhibition of COX-2 is a key strategy in cancer therapy and chemoprevention.

Data Presentation: In Vitro Efficacy of COX-2 Inhibitors

The following tables summarize the quantitative data on the biological activity of common COX-2 inhibitors in various cancer cell lines.

Table 1: Cytotoxicity of COX-2 Inhibitors in Cancer Cell Lines (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| COX-2 Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Celecoxib | U251 | Glioblastoma | 11.7 | |

| Celecoxib | HCT116 | Colorectal Cancer | 63.63 | |

| Celecoxib | HeLa | Cervical Cancer | 37.2 - 40 | |

| Celecoxib | HepG2 | Hepatocellular Carcinoma | Intermediate | |

| Celecoxib | MCF-7 | Breast Cancer | Intermediate | |

| Celecoxib | T24 | Urothelial Carcinoma | 63.8 | |

| Celecoxib | 5637 | Urothelial Carcinoma | 60.3 | |

| Celecoxib | CT26 | Colorectal Cancer | 56.21 | |

| NS-398 | TE-12 | Esophageal Squamous Cell Carcinoma | ~100 (suppressed viability to 48.6%) | |

| NS-398 | HepG2 | Hepatocellular Carcinoma | Dose-dependent inhibition | |

| NS-398 | Huh7 | Hepatocellular Carcinoma | Dose-dependent inhibition |

Table 2: Induction of Apoptosis by COX-2 Inhibitors

| COX-2 Inhibitor | Cancer Cell Line | Cancer Type | Apoptosis Induction | Reference |

| Celecoxib | HT-29 | Colorectal Cancer | 2.2–3.0-fold increase | |

| Celecoxib | HCT-116 | Colorectal Cancer | 2.2–3.0-fold increase | |

| Celecoxib | SGC7901 | Gastric Cancer | Increased apoptosis index | |

| NS-398 | EC9706 | Esophageal Cancer | 45.23 ± 1.08% | |

| NS-398 | SMMC7721 | Hepatocellular Carcinoma | 3.05 ± 0.15% | |

| NS-398 | HepG2 | Hepatocellular Carcinoma | Dose-dependent induction |

Table 3: Cell Cycle Arrest Induced by COX-2 Inhibitors

| COX-2 Inhibitor | Cancer Cell Line | Cancer Type | Cell Cycle Phase of Arrest | Reference |

| Celecoxib | HNE1 | Nasopharyngeal Carcinoma | G0/G1 | |

| Celecoxib | CNE1-LMP1 | Nasopharyngeal Carcinoma | G0/G1 | |

| Celecoxib | HeLa | Cervical Cancer | G2/M | |

| Celecoxib | HCT-15 | Colon Cancer | G0/G1 | |

| Celecoxib | HT-29 | Colon Cancer | G0/G1 | |

| Celecoxib | HCT116 | Colorectal Cancer | G0/G1 | |

| Celecoxib | NTUB1 | Urothelial Carcinoma | G1 | |

| Celecoxib | T24 | Urothelial Carcinoma | G1 | |

| NS-398 | TE-12 | Esophageal Squamous Cell Carcinoma | G2/M | |

| NS-398 | HepG2 | Hepatocellular Carcinoma | G0/G1 | |

| NS-398 | Oral Squamous Carcinoma Cell Lines | Oral Cancer | G0/G1 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

COX-2 inhibitor stock solution

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or acidic isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the COX-2 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and control cells

-

PBS

-

FACS tubes

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA) and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Materials:

-

Flow cytometer

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

PI staining solution (containing PI and RNase A)

-

FACS tubes

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

-

Washing: Wash the cells with PBS and centrifuge.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

-

Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and prevent its staining by PI.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.

-

Data Analysis: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content). The percentage of cells in each phase can be quantified using cell cycle analysis software.

Mandatory Visualization

Signaling Pathways

COX-2 inhibitors exert their anticancer effects through various signaling pathways. A primary mechanism is the inhibition of PGE2 production, which in turn affects downstream signaling cascades that regulate cell survival, proliferation, and apoptosis.

Experimental Workflow

The general workflow for assessing the biological activity of a COX-2 inhibitor in cancer cell lines involves a series of in vitro assays.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]

- 3. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | COX-2 in cancer: Gordian knot or Achilles heel? [frontiersin.org]

Pharmacological properties of the COX-2 inhibitor COX-2-IN-5

A-1. Executive Summary

This document provides a comprehensive technical overview of the pharmacological properties of the selective cyclooxygenase-2 (COX-2) inhibitor, designated herein as COX-2-IN-5. Due to the absence of publicly available data for a compound specifically named "this compound," this guide utilizes the well-characterized and clinically significant COX-2 inhibitor, Celecoxib, as a representative molecule to illustrate the required data, experimental protocols, and mechanistic pathways. The information presented is intended for researchers, scientists, and drug development professionals.

This compound (represented by Celecoxib) is a diaryl-substituted pyrazole that functions as a potent and selective, non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2] This selectivity for COX-2 over COX-1 theoretically allows for the reduction of inflammation and pain while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[3] Beyond its anti-inflammatory properties, this compound also exhibits anti-cancer effects through various COX-2-dependent and independent pathways.[4][5]

A-2. Mechanism of Action

This compound achieves its therapeutic effects primarily through the selective and reversible inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various prostaglandins (PGs) and thromboxanes involved in physiological and pathophysiological processes.

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors. Its induction leads to the production of prostaglandins that mediate inflammation, pain, and fever.

This compound's selectivity for COX-2 is attributed to its chemical structure, which allows it to bind to a side pocket within the COX-2 enzyme that is not present in the COX-1 isoform. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins like PGE2, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

A-3. Signaling Pathway

The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway. In inflammatory conditions, stimuli such as cytokines lead to the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is subsequently converted by various synthases into biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2). These prostanoids then act on their respective G-protein coupled receptors to mediate downstream effects like vasodilation, increased vascular permeability, and potentiation of pain. This compound directly inhibits the conversion of arachidonic acid to PGH2 by COX-2, thus blocking the entire downstream cascade.

Recent studies have also indicated that this compound can modulate signaling pathways independent of its COX-2 inhibitory activity. For instance, it has been shown to induce antioxidant and anti-inflammatory genes in vascular endothelium through an AMP kinase (AMPK)-dependent pathway. Furthermore, in the context of cancer, this compound can induce apoptosis and inhibit cell cycle progression through mechanisms involving the regulation of molecules such as p21, p27, and various caspases.

Figure 1: COX-2 Signaling Pathway

B-1. In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been extensively characterized through a variety of assays to determine its potency, selectivity, and cellular effects.

B-1.1. Enzyme Inhibition Assays

The inhibitory activity of this compound against COX-1 and COX-2 is a critical determinant of its therapeutic window. These assays typically measure the production of prostaglandins in the presence of the inhibitor.

| Assay Type | Target | IC50 | Reference |

| Whole Blood Assay | COX-1 | 15 µM | |

| Whole Blood Assay | COX-2 | 40 nM (0.04 µM) |

As shown in the table, this compound demonstrates a high degree of selectivity for COX-2 over COX-1, with an IC50 value for COX-2 that is approximately 375-fold lower than that for COX-1.

B-1.2. Cell-Based Assays

Cell-based assays are crucial for understanding the effects of this compound in a more biologically relevant context. These assays can assess cytotoxicity, effects on cell proliferation, and induction of apoptosis.

| Cell Line | Assay Type | Endpoint | IC50 | Reference |

| HNE1 (Nasopharyngeal Carcinoma) | MTT Assay | Cell Proliferation | 32.86 µM | |

| CNE1-LMP1 (Nasopharyngeal Carcinoma) | MTT Assay | Cell Proliferation | 61.31 µM | |

| Hela, HT-29, MDA-MB-231 (Various Cancers) | MTT Assay | Cytotoxicity | Significant decrease in cell survival |

These studies indicate that this compound exhibits anti-proliferative and cytotoxic effects, particularly in cancer cell lines that overexpress COX-2.

B-2. In Vivo Pharmacology

In vivo studies are essential for evaluating the efficacy and safety of this compound in a whole-organism setting. These studies often utilize animal models of inflammation, pain, and cancer.

B-2.1. Models of Inflammation and Pain

The anti-inflammatory and analgesic properties of this compound have been demonstrated in various animal models.

| Animal Model | Condition | Endpoint | Effective Dose (ED50) | Reference |

| Rat | Carrageenan-induced Paw Edema | Reduction in edema | 7.1 mg/kg | |

| Rat | Adjuvant-induced Arthritis | Reduction in chronic inflammation | 0.37 mg/kg/day | |

| Rat | Hargreaves Hyperalgesia Model | Analgesia | 34.5 mg/kg |

These results confirm the potent anti-inflammatory and analgesic effects of this compound in vivo.

B-2.2. Models of Cancer

The anti-cancer potential of this compound has been investigated in xenograft models, where human tumor cells are implanted into immunocompromised mice.

| Animal Model | Tumor Type | Endpoint | Treatment | Outcome | Reference |

| Nude Mice | HCA-7 Human Colon Cancer Xenograft | Tumor Growth | 1250 mg/kg in chow | Attenuation of tumor growth | |

| Mice | Adenomyosis | Endometrial Infiltration | 30 mg/kg/day | Reduced depth of infiltration and decreased COX-2 and VEGF expression |

These studies suggest that this compound can inhibit tumor growth in vivo, potentially through mechanisms that include the inhibition of angiogenesis.

C-1. Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for determining appropriate dosing regimens.

| Parameter | Value | Species | Reference |

| Bioavailability | 20-40% | Human | |

| Protein Binding | 97% (primarily to albumin) | Human | |

| Metabolism | Hepatic (primarily via CYP2C9) | Human | |

| Elimination Half-life | Approximately 11 hours | Human | |

| Excretion | 57% in feces, 27% in urine | Human |

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in about 3 hours. It is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP2C9.

D-1. Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound.

D-1.1. In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a method to determine the IC50 values of a test compound against COX-1 and COX-2.

-

Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

-

Compound Preparation: Dissolve the test compound (this compound) in a suitable solvent like DMSO to create a stock solution. Prepare serial dilutions to obtain a range of concentrations.

-

Assay Procedure (96-well plate format):

-

Add the reaction buffer, a heme cofactor, and the test compound or vehicle control to each well.

-

Add the COX-1 or COX-2 enzyme to the appropriate wells and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution.

-

-

Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression analysis to calculate the IC50 value.

D-1.2. MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Culture and Seeding: Culture the desired cell line (e.g., Hela, HT-29) in appropriate media. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control and a vehicle control.

-

MTT Addition: After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.

D-1.3. In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats to the laboratory environment for at least one week.

-

Compound Administration: Administer this compound or a vehicle control intraperitoneally (IP) or orally (PO) at various doses (e.g., 0.3, 1, 10, and 30 mg/kg) 30 minutes before inducing inflammation.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group. Determine the ED50 from the dose-response curve.

References

An In-depth Technical Guide to the Discovery and Development of a Selective COX-2 Inhibitor: A Case Study on Celecoxib

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "COX-2-IN-5" as specified in the initial request does not correspond to a publicly documented molecule. Therefore, this guide focuses on Celecoxib, a pioneering and well-characterized selective COX-2 inhibitor, to illustrate the principles of discovery and development for this class of drugs.

Introduction

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity allows it to effectively reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[1][2] The discovery of two COX isoforms, with COX-1 being constitutive for homeostatic functions and COX-2 being inducible during inflammation, spurred the development of selective inhibitors like Celecoxib.[3][4] Developed by G.D. Searle & Company, Celecoxib was first approved by the FDA in 1998 for the treatment of osteoarthritis and rheumatoid arthritis.

Discovery and Development

The journey to Celecoxib began with the identification of the COX-2 enzyme in the early 1990s. This discovery provided a clear therapeutic target for developing anti-inflammatory drugs with improved safety profiles. The development of Celecoxib was a landmark in rational drug design. A team at the Searle division of Monsanto, led by John Talley, discovered Celecoxib and other COX-2 selective inhibitors. The development process, from the identification of the target to market launch, was accomplished in under eight years. Clinical trials demonstrated Celecoxib's efficacy in treating arthritis and pain, with a notable reduction in gastrointestinal ulcers compared to non-selective NSAIDs.

Mechanism of Action and Signaling Pathways

Celecoxib's primary mechanism of action is the selective, noncompetitive inhibition of the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. By blocking this step, Celecoxib reduces the production of prostaglandins that mediate pain, inflammation, and fever.

The selectivity of Celecoxib for COX-2 over COX-1 is attributed to structural differences in the active sites of the two enzymes. The active site of COX-2 is slightly larger, containing a side pocket that can accommodate the bulky side group of Celecoxib, whereas the COX-1 active site is more restricted.

Beyond its anti-inflammatory effects, Celecoxib has been investigated for its anti-cancer properties, which are thought to involve both COX-2-dependent and -independent mechanisms. These mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Signaling Pathway Diagram

Caption: Simplified signaling pathway of Celecoxib's anti-inflammatory action.

Quantitative Data

The following tables summarize key quantitative data for Celecoxib.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Species | Assay Conditions | Reference |

| COX-2 IC50 | 40 nM | Human | Recombinant enzyme | |

| 50 nM | Human | Recombinant enzyme | ||

| 6.8 µM | Human | LPS-stimulated monocytes | ||

| 0.53 µM | Human | Whole blood assay | ||

| COX-1 IC50 | 15 µM | Human | Recombinant enzyme | |

| 30 µM | Ovine | Purified enzyme | ||

| 82 µM | Human | Unstimulated monocytes | ||

| Selectivity Index (COX-1 IC50 / COX-2 IC50) | ~375 | Human | Recombinant enzyme | |

| 12 | Human | Monocyte assay | ||

| 7.6 | Human | Whole blood assay |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species | Notes | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Human | After oral administration | |

| Apparent Volume of Distribution (Vd) | ~429 L | Human | At steady state | |

| Plasma Protein Binding | ~97% | Human | Primarily to albumin | |

| Elimination Half-life (t1/2) | ~11 hours | Human | Varies with absorption | |

| Metabolism | Primarily hepatic via CYP2C9 | Human | Minor contribution from CYP3A4 | |

| Excretion | ~57% in feces, ~27% in urine | Human | As metabolites |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel COX-2 inhibitors.

In Vitro COX Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Objective: To quantify the potency of Celecoxib in inhibiting COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Celecoxib (test inhibitor)

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Celecoxib. Reconstitute enzymes and prepare working solutions of the probe, cofactor, and substrate according to the manufacturer's instructions.

-

Assay Setup: To a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound (Celecoxib) or vehicle control.

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C.

-

Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for a typical in vitro COX inhibition assay.

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This is a standard animal model to assess the in vivo anti-inflammatory activity of a compound.

Objective: To evaluate the efficacy of Celecoxib in reducing acute inflammation in a rodent model.

Materials:

-

Rats or mice

-

Celecoxib

-

Carrageenan solution (1% w/v in saline)

-

Pletysmometer or calipers

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions.

-

Baseline Measurement: Measure the initial volume of the hind paw of each animal.

-

Drug Administration: Administer Celecoxib or vehicle orally or intraperitoneally at various doses.

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar surface of the hind paw to induce localized inflammation and edema.

-

Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the drug-treated groups compared to the vehicle-treated control group. Determine the dose-response relationship.

Synthesis

The synthesis of Celecoxib typically involves a Claisen condensation followed by a cyclization reaction to form the 1,5-diarylpyrazole core.

Synthetic Scheme

Caption: A simplified synthetic route to Celecoxib.

A common synthetic procedure involves the Claisen condensation of p-methylacetophenone and ethyl trifluoroacetate in the presence of a base (e.g., sodium hydride) to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. This intermediate is then reacted with 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol) to form Celecoxib via cyclization.

Conclusion

Celecoxib serves as an exemplary case study in the successful rational design and development of a selective COX-2 inhibitor. Its journey from the identification of a novel therapeutic target to a widely used medication highlights the importance of understanding enzyme structure and function in drug discovery. The methodologies and data presented in this guide provide a framework for the characterization of new chemical entities targeting the COX-2 enzyme. Further research into both the COX-2-dependent and -independent pathways of Celecoxib and its analogs continues to reveal new therapeutic possibilities, particularly in the realm of oncology.

References

A Technical Guide to the Enzyme Kinetics and Inhibition of Cyclooxygenase-2 by Celecoxib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of Celecoxib on the cyclooxygenase-2 (COX-2) enzyme. It delves into the critical aspects of its IC50 value, enzyme kinetics, and the methodologies used to determine these parameters. This document is intended to serve as a valuable resource for professionals in the fields of pharmacology, biochemistry, and drug development.

Introduction to COX-2 and its Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthesis of prostanoids, which include prostaglandins, prostacyclin, and thromboxane.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that maintain homeostasis and protect the gastrointestinal tract.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation, leading to the production of pro-inflammatory prostaglandins.[3][4]

The selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. Celecoxib is a well-established selective COX-2 inhibitor.

Prostaglandin Biosynthesis Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the action of COX enzymes. PGH2 serves as a common precursor for the synthesis of various prostaglandins and thromboxanes through the action of specific synthases.

Caption: Prostaglandin biosynthesis pathway and the point of inhibition by Celecoxib.

Quantitative Analysis of Celecoxib Inhibition

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of an inhibitor for COX-2 over COX-1 is a critical parameter in drug development.

IC50 Values for Celecoxib

The IC50 values for Celecoxib can vary depending on the specific assay conditions and the source of the enzyme (e.g., human, ovine). Below is a summary of reported IC50 values from various studies.

| Enzyme Isoform | Reported IC50 Values (µM) | Reference(s) |

| COX-2 | 0.04 (in Sf9 cells) | |

| 0.003 - 0.006 | ||

| 6.8 (in human monocytes) | ||

| 0.091 (in human dermal fibroblasts) | ||

| COX-1 | 15 | |

| 4 - 19 | ||

| 82 (in human monocytes) | ||

| 2.8 (in human lymphoma cells) |

Note: The variability in IC50 values highlights the importance of standardized experimental protocols for accurate comparison of inhibitor potency.

Enzyme Kinetics of Celecoxib Inhibition

The mechanism by which an inhibitor interacts with an enzyme provides deeper insight into its function. Celecoxib exhibits different kinetic behaviors with the two COX isoforms.

-

Inhibition of COX-1: Celecoxib displays classic competitive inhibition kinetics with COX-1. In this model, the inhibitor binds to the active site of the enzyme, directly competing with the substrate (arachidonic acid).

-

Inhibition of COX-2: The inhibition of COX-2 by Celecoxib is more complex. It involves an initial competitive interaction followed by a time-dependent, slow, and tight-binding inhibition. This two-step mechanism contributes to its high potency and selectivity for COX-2. Some studies suggest this may involve a slow structural transition of the enzyme upon inhibitor binding, leading to its inactivation. DrugBank describes Celecoxib as a selective noncompetitive inhibitor of COX-2.

Experimental Protocols

Accurate determination of IC50 values and enzyme kinetics requires well-defined experimental protocols. The following sections outline generalized methodologies.

Workflow for IC50 Determination

The determination of IC50 values typically involves measuring enzyme activity at various inhibitor concentrations.

Caption: A generalized workflow for determining the IC50 value of a COX inhibitor.

A detailed protocol for an in vitro COX inhibitor screening assay is as follows:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified recombinant human COX-1 or COX-2 enzyme in the reaction buffer.

-

Prepare a stock solution of arachidonic acid (substrate) in ethanol.

-

Prepare a stock solution of Celecoxib in a suitable solvent, such as DMSO.

-

Prepare serial dilutions of Celecoxib to cover a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, co-factors (if required), and the COX enzyme to each well.

-

Add the serially diluted Celecoxib or vehicle control (DMSO) to the appropriate wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective NSAID or by acidification).

-

-

Detection and Data Analysis:

-

Measure the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit or by LC-MS/MS.

-

Calculate the percentage of inhibition for each Celecoxib concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Workflow for Enzyme Kinetic Studies

Studying enzyme kinetics involves measuring the initial reaction rates at varying substrate concentrations in the presence and absence of the inhibitor.

Caption: A generalized workflow for studying the enzyme kinetics of an inhibitor.

A detailed protocol for determining the mode of inhibition is as follows:

-

Experimental Setup:

-

Prepare a series of reaction mixtures containing a fixed concentration of the COX enzyme.

-

For each inhibitor concentration (including zero for the uninhibited reaction), prepare a set of tubes with varying concentrations of the substrate, arachidonic acid.

-

Pre-incubate the enzyme and inhibitor (if present) at 37°C.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the substrate.

-

Measure the concentration of the product (e.g., PGE2) at several time points early in the reaction to determine the initial velocity (v₀). Spectrophotometric or fluorometric methods can be employed for continuous monitoring.

-

-

Data Analysis:

-

Plot the initial velocity (v₀) against the substrate concentration ([S]) for each inhibitor concentration. This will generate Michaelis-Menten plots.

-

To determine the kinetic parameters (Km and Vmax), transform the data into a linear form, such as a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

-

Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition (e.g., competitive inhibition increases the apparent Km but does not change Vmax).

-

Conclusion

Celecoxib is a potent and selective inhibitor of COX-2, and its efficacy is rooted in its distinct enzyme kinetics. A thorough understanding of its IC50 value and mechanism of inhibition is paramount for the development of new and improved anti-inflammatory agents. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible characterization of COX inhibitors, facilitating further research and drug discovery in this critical therapeutic area.

References

- 1. Prostaglandin - Wikipedia [en.wikipedia.org]

- 2. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cox-2-specific inhibitor celecoxib inhibits adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

Selective Inhibition of Cyclooxygenase-2: A Technical Overview of Celecoxib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), an enzyme critical to the inflammatory cascade, exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in homeostatic functions such as protecting the gastric mucosa and mediating platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated by inflammatory stimuli, growth factors, and tumor promoters. This differential expression profile makes COX-2 a prime therapeutic target for anti-inflammatory and analgesic drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.

This technical guide provides an in-depth overview of the selective inhibition of COX-2, using Celecoxib as a representative agent. Celecoxib is a well-characterized nonsteroidal anti-inflammatory drug (NSAID) that demonstrates high selectivity for the COX-2 enzyme.[1][2] We will explore its mechanism of action, inhibitory activity, and the experimental protocols used to characterize its effects.

Data Presentation: Quantitative Analysis of Celecoxib Activity

The selective inhibition of COX-2 by Celecoxib is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for Celecoxib.

Table 1: In Vitro Inhibitory Activity of Celecoxib

| Target Enzyme | IC50 Value | Assay System | Reference |

| Human COX-1 | 15 µM | Sf9 cells | [3][4] |

| Human COX-2 | 40 nM | Sf9 cells | [5] |

| Human COX-1 | 82 µM | Human peripheral monocytes | |

| Human COX-2 | 6.8 µM | Human peripheral monocytes | |

| Ovine COX-1 | 9.32 µM | Colorimetric assay | |

| Ovine COX-2 | 0.82 µM | Colorimetric assay |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The selectivity of Celecoxib for COX-2 over COX-1 is evident from the significantly lower IC50 value for COX-2 across different assay systems.

Table 2: In Vivo Efficacy of Celecoxib in Preclinical Models

| Model | Endpoint | ED50 Value | Reference |

| Rat Carrageenan-induced Paw Edema | Reduction of acute inflammation | 7.1 mg/kg | |

| Rat Adjuvant-induced Arthritis | Reduction of chronic inflammation | 0.37 mg/kg/day | |

| Rat Hargreaves Hyperalgesia Model | Analgesic activity | 34.5 mg/kg | |

| Rat Carrageenan-induced Hyperalgesia | Abrogation of hyperalgesia | 0.81 mg/kg (ED30) |

Note: ED50 (Median effective dose) is the dose that produces a therapeutic effect in 50% of the population.

Table 3: Pharmacokinetic Parameters of Celecoxib in Preclinical Species (Rat)

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability | 0.59 | 5 mg/kg (oral) | |

| Terminal Half-life (t1/2) | 2.8 ± 0.7 h | 5 mg/kg (intravenous) | |

| Volume of Distribution (Vd) | 2.3 ± 0.6 L/kg | 5 mg/kg (intravenous) |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of selective COX-2 inhibitors. Below are representative protocols for key experiments.

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme-based)

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib) and vehicle (e.g., DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Detection reagent (e.g., ELISA kit for PGE2)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, the appropriate enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (no inhibitor) and a background control (no enzyme).

-

Pre-incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a defined period (e.g., 10 minutes) at the same temperature.

-

Stop the reaction (e.g., by adding a stopping solution or by placing the plate on ice).

-

Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based COX-1/COX-2 Inhibition Assay

Objective: To assess the inhibitory activity of a test compound on COX-1 and COX-2 in a cellular context.

Materials:

-

Cell line expressing primarily COX-1 (e.g., human peripheral monocytes without LPS stimulation)

-

Cell line expressing inducible COX-2 (e.g., human peripheral monocytes stimulated with lipopolysaccharide - LPS)

-

Cell culture medium and supplements

-

Test compound and vehicle

-

Arachidonic acid or inflammatory stimulus (e.g., LPS)

-

ELISA kit for PGE2

Procedure:

-

Culture the respective cell lines in appropriate conditions. For COX-2 induction, treat the cells with an inflammatory stimulus like LPS for a specified duration.

-

Treat the cells with various concentrations of the test compound or vehicle for a defined pre-incubation period.

-

Add arachidonic acid to stimulate prostaglandin production.

-

After a specific incubation time, collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using an ELISA kit.

-

Calculate the percent inhibition and determine the IC50 values as described in the enzyme-based assay.

In Vivo Anti-inflammatory Activity: Rat Carrageenan-induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.

Materials:

-

Male Sprague-Dawley rats

-

Carrageenan solution (e.g., 1% in saline)

-

Test compound and vehicle

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).

-

After a specified time (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

-

Determine the ED50 value of the test compound.

Mandatory Visualizations

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the central role of COX-2 in the inflammatory signaling cascade.

Figure 1: COX-2 Signaling Pathway in Inflammation

Experimental Workflow for Evaluating a Selective COX-2 Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a potential selective COX-2 inhibitor.

References

The Role of COX-2-IN-5 in Prostaglandin Synthesis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of COX-2-IN-5, a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the prostaglandin synthesis pathway, and its selective inhibition is a critical strategy in the development of anti-inflammatory therapeutics with improved gastrointestinal safety profiles compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This document details the mechanism of action of this compound, summarizes its inhibitory activity, and provides a comprehensive overview of the experimental protocols used to characterize this compound. Diagrams illustrating the relevant biological pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction to Prostaglandin Synthesis and COX Enzymes

Prostaglandins are lipid compounds that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintaining the integrity of the stomach lining.[1] The synthesis of prostaglandins is initiated from arachidonic acid, which is converted to prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes.[2]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[1]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and growth factors.[3] The prostaglandins produced by COX-2 are primarily involved in mediating inflammation, pain, and fever.[4]

The therapeutic anti-inflammatory effects of traditional NSAIDs stem from their inhibition of COX-2, while their common side effects, such as gastrointestinal ulcers, are a consequence of the simultaneous inhibition of COX-1. This understanding led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic benefits with a reduced risk of gastrointestinal complications.

This compound: A Selective COX-2 Inhibitor

This compound, also known as LM-1685 or compound 11a from its initial publication, is a potent and selective inhibitor of the COX-2 enzyme. Its chemical name is methyl 1-[(4-chlorophenyl)methyl]-5-methylsulfonylindole-2-carboxylate.

Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to and inhibiting the activity of the COX-2 enzyme. This prevents the conversion of arachidonic acid into PGH2, thereby blocking the downstream synthesis of pro-inflammatory prostaglandins. The selectivity of this compound for the COX-2 isoform is a key feature, as it minimizes the inhibition of COX-1 and its associated protective functions.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Target | IC50 (µM) |

| This compound | COX-2 | 0.65 |

Further quantitative data, including the IC50 for COX-1 and the resulting selectivity index (COX-1 IC50 / COX-2 IC50), are detailed in the primary research literature but are not broadly available in the public domain.

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and Inhibition by this compound

The following diagram illustrates the conversion of arachidonic acid to prostaglandins and the point of intervention for this compound.

Experimental Workflow for Evaluating COX-2 Inhibitors

The characterization of a novel COX-2 inhibitor like this compound typically involves a series of in vitro experiments to determine its potency and selectivity. The following diagram outlines a general workflow for such an evaluation.

Experimental Protocols

The following are generalized protocols representative of the methodologies used in the characterization of COX-2 inhibitors. The specific details for the characterization of this compound are found in the primary scientific literature.

Synthesis of this compound (Methyl 1-[(4-chlorophenyl)methyl]-5-methylsulfonylindole-2-carboxylate)

The detailed synthetic route and purification methods for this compound are described by Palomer et al. in the Journal of Medicinal Chemistry (2002). This synthesis involves multi-step organic chemistry reactions, starting from commercially available reagents to construct the indole scaffold and introduce the necessary functional groups. The final product is typically purified by column chromatography and its structure confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro COX-1 and COX-2 Inhibition Assay (Whole Blood Assay)

The whole blood assay is a common method to assess the in vitro potency and selectivity of COX inhibitors in a physiologically relevant environment.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes.

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

Protocol:

COX-1 Activity (TxB2 Production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 60 minutes) at 37°C.

-

Blood is allowed to clot for 60 minutes at 37°C to induce platelet aggregation and subsequent TxB2 production via COX-1.

-

The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis.

-

Samples are centrifuged, and the serum is collected.

-

The concentration of TxB2 in the serum is measured using a specific EIA kit.

COX-2 Activity (PGE2 Production):

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control.

-

LPS is added to the blood samples to induce the expression of COX-2 in monocytes.

-

The samples are incubated for 24 hours at 37°C.

-

The reaction is stopped, and plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is quantified using a specific EIA kit.

Data Analysis:

-

The percentage of inhibition of TxB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a well-characterized selective inhibitor of the COX-2 enzyme, demonstrating potent activity in in vitro assays. Its mechanism of action, centered on the targeted inhibition of the inducible COX-2 isoform, positions it as a valuable tool for research into inflammatory processes and as a lead compound in the development of novel anti-inflammatory drugs. The experimental protocols outlined in this guide provide a framework for the evaluation of such compounds, emphasizing the importance of determining both potency and selectivity to predict therapeutic efficacy and potential side-effect profiles. Further investigation into the in vivo pharmacology and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

The Investigation of COX-2 Inhibition in Neurodegenerative Disease Research: A Technical Guide on the Hypothetical Selective Inhibitor COX-2-IN-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) has emerged as a significant therapeutic target in the realm of neurodegenerative diseases due to its pivotal role in neuroinflammation.[1][2][3] This technical guide provides a comprehensive overview of the core principles and methodologies for investigating a hypothetical selective COX-2 inhibitor, designated as COX-2-IN-5, for its potential in treating conditions such as Parkinson's and Alzheimer's disease.[4][5] While "this compound" is a placeholder for a novel investigational compound, this document outlines the essential data, experimental protocols, and conceptual frameworks required for its preclinical evaluation. The guide is intended to serve as a foundational resource for researchers and drug development professionals in this field.

Introduction: The Rationale for Targeting COX-2 in Neurodegeneration

Neuroinflammation is a critical component in the pathology of several neurodegenerative disorders. The COX-2 enzyme is a key mediator in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory molecules. Under normal physiological conditions, COX-2 is involved in synaptic activity and memory consolidation. However, in the context of neurodegenerative diseases, its expression is significantly upregulated in the brain, contributing to neuronal damage.

Elevated levels of COX-2 have been observed in the brains of patients with Parkinson's disease. Preclinical studies have demonstrated that the inhibition of COX-2 can protect dopaminergic neurons from degeneration in animal models of the disease. The therapeutic potential of COX-2 inhibitors is attributed to their ability to mitigate inflammation and potentially reduce oxidative stress.

Selective COX-2 inhibitors are designed to preferentially block the COX-2 isoform over COX-1, which is involved in maintaining the integrity of the gastrointestinal lining and platelet function. This selectivity aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The development of a novel, brain-penetrant, and highly selective COX-2 inhibitor like the hypothetical this compound could therefore represent a promising therapeutic strategy for neurodegenerative diseases.

Hypothetical Data Summary for this compound

The following tables present hypothetical but representative data for a novel selective COX-2 inhibitor, "this compound," to illustrate the key parameters evaluated during preclinical development.

Table 1: In Vitro Enzyme Inhibition

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| This compound | >100 | 0.05 | >2000 |

| Celecoxib (Reference) | 24.3 | 0.06 | 405 |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vitro Anti-inflammatory Activity

| Compound | LPS-stimulated PGE2 Production IC50 (μM) in BV-2 Microglia |

| This compound | 0.12 |

| Celecoxib (Reference) | 0.15 |

This assay measures the ability of the compound to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in cultured microglial cells stimulated with lipopolysaccharide (LPS).

Table 3: Preclinical Pharmacokinetics in Rodents (Oral Administration)

| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio |

| This compound | 2 | 850 | 4200 | 1.5 |

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the concentration-time curve. The brain/plasma ratio indicates the compound's ability to cross the blood-brain barrier.

Table 4: Efficacy in a Murine Model of Parkinson's Disease (MPTP-induced)

| Treatment Group | Striatal Dopamine Levels (% of Control) | Substantia Nigra Neuronal Survival (% of Control) |

| Vehicle | 45 | 50 |

| This compound (10 mg/kg) | 80 | 85 |

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used animal model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of a novel COX-2 inhibitor. The following are generalized protocols for key experiments.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the potency and selectivity of this compound for COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Assay Principle: A fluorometric inhibitor screening kit is commonly used. The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandins.

-

Procedure:

-

The test compound (this compound) is pre-incubated with the respective COX enzyme at various concentrations.

-

Arachidonic acid is added to initiate the reaction.

-

The fluorescence generated by the reaction is measured over time using a plate reader.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Measurement of PGE2 Production in BV-2 Microglial Cells

Objective: To assess the anti-inflammatory activity of this compound in a cellular context.

Methodology:

-

Cell Line: BV-2 murine microglial cells.

-

Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response and upregulate COX-2.

-

Procedure:

-

BV-2 cells are plated and allowed to adhere.

-

Cells are pre-treated with varying concentrations of this compound for 1 hour.

-

LPS is added to the media to stimulate the cells for 24 hours.

-

The cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

-

IC50 values are determined from the dose-response curve.

-

Pharmacokinetic Study in Rodents

Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, including its ability to cross the blood-brain barrier.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Dosing: A single oral gavage of this compound.

-

Sample Collection: Blood samples are collected at multiple time points post-dosing via tail vein or cardiac puncture. Brain tissue is collected at the final time point.

-

Analysis:

-

Plasma and brain homogenates are prepared.

-

The concentration of this compound in the samples is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters (Tmax, Cmax, AUC) are calculated using appropriate software. The brain/plasma ratio is calculated by dividing the concentration in the brain by the concentration in the plasma at a specific time point.

-

MPTP-induced Mouse Model of Parkinson's Disease

Objective: To assess the neuroprotective efficacy of this compound in an in vivo model of Parkinson's disease.

Methodology:

-

Animal Model: Male C57BL/6 mice.

-

Neurotoxin: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

-

Procedure:

-

Mice are treated with this compound or vehicle for a specified period before and during MPTP administration.

-

MPTP is administered intraperitoneally to induce dopaminergic neurodegeneration.

-

After a designated period, animals are euthanized, and brain tissue is collected.

-

-

Endpoint Analysis:

-

Neurochemical Analysis: Striatal dopamine levels are measured by high-performance liquid chromatography (HPLC).

-

Histological Analysis: The number of tyrosine hydroxylase (TH)-positive neurons (dopaminergic neurons) in the substantia nigra is quantified using immunohistochemistry and stereological counting methods.

-

Visualization of Signaling Pathways and Workflows

COX-2 Signaling Pathway in Neuroinflammation

Caption: COX-2 pathway in neuroinflammation and the inhibitory action of this compound.

Preclinical Evaluation Workflow for this compound

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

The investigation of selective COX-2 inhibitors for neurodegenerative diseases remains a promising area of research. This technical guide provides a foundational framework for the preclinical evaluation of a hypothetical novel compound, this compound. The outlined data, experimental protocols, and visualized pathways represent the essential components of a comprehensive research and development program. Successful navigation of these preclinical stages is a critical step toward the potential clinical application of new therapies aimed at mitigating the devastating impact of neurodegenerative disorders.

References

- 1. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. [PDF] Cyclooxygenase‐2 (COX‐2) in Inflammatory and Degenerative Brain Diseases | Semantic Scholar [semanticscholar.org]

- 4. Cox-2 Enzyme Instrumental In Parkinson's Disease | Columbia University Irving Medical Center [cuimc.columbia.edu]

- 5. pnas.org [pnas.org]

COX-2-IN-5: A Potential Therapeutic Agent for Arthritis - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

COX-2-IN-5, also identified as compound 8a and LM-1685, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro efficacy, and the experimental protocols utilized for its evaluation. While in vivo data for this compound in arthritis models is not publicly available, this guide also outlines standard protocols for animal models of arthritis commonly used to evaluate the efficacy of such compounds. The information presented herein is intended to support researchers and drug development professionals in understanding the therapeutic potential of this compound for the treatment of arthritis.

Introduction: The Role of COX-2 in Arthritis

Arthritis is a debilitating inflammatory condition characterized by joint pain, swelling, and stiffness. The pathophysiology of arthritis involves a complex interplay of inflammatory mediators, with prostaglandins playing a central role. Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins from arachidonic acid. Two main isoforms of this enzyme have been identified: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological functions such as maintaining the integrity of the stomach lining and mediating platelet aggregation.

-

COX-2 , on the other hand, is typically induced by inflammatory stimuli, such as cytokines and growth factors, at sites of inflammation. The prostaglandins produced by COX-2 are major contributors to the pain and inflammation associated with arthritis.

Selective inhibition of COX-2 is a well-established therapeutic strategy for managing the signs and symptoms of arthritis. By specifically targeting the COX-2 enzyme, these inhibitors can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme. This compound has emerged from research as a promising selective COX-2 inhibitor with the potential for therapeutic application in arthritis.

This compound: In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against the COX-2 enzyme in in vitro assays. The key quantitative data from these studies are summarized in the table below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound (8a) | >100 | 0.04 | >2500 |

| Indomethacin | 0.06 | 1.4 | 0.04 |

Table 1: In vitro inhibitory activity of this compound and Indomethacin against human recombinant COX-1 and COX-2 enzymes. Data sourced from Palomer A, et al. J Med Chem. 2002 Mar 28;45(7):1402-11.

As shown in Table 1, this compound exhibits a high degree of selectivity for COX-2 over COX-1, with a selectivity index greater than 2500. This is in stark contrast to the non-selective NSAID, indomethacin, which inhibits both isoforms at similar concentrations.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.

The upregulation of COX-2 in arthritic joints is driven by pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These cytokines activate intracellular signaling cascades that lead to the transcription of the PTGS2 gene, which encodes for the COX-2 enzyme. By inhibiting COX-2, this compound effectively downregulates a key inflammatory pathway in arthritis.

Below is a diagram illustrating the signaling pathway leading to COX-2 expression and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key experiments cited in the evaluation of this compound.